1,4-Oxathiane

Catalog No.
S603307
CAS No.
15980-15-1
M.F
C4H8OS
M. Wt
104.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Oxathiane

CAS Number

15980-15-1

Product Name

1,4-Oxathiane

IUPAC Name

1,4-oxathiane

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

InChI

InChI=1S/C4H8OS/c1-3-6-4-2-5-1/h1-4H2

InChI Key

JBYHSSAVUBIJMK-UHFFFAOYSA-N

SMILES

C1CSCCO1

Synonyms

1,4-thioxane

Canonical SMILES

C1CSCCO1

1,4-Oxathiane is a cyclic compound characterized by its unique structure that includes a six-membered ring containing one oxygen atom and one sulfur atom. Its chemical formula is C4H8OSC_4H_8OS, with a molecular weight of approximately 104.171 g/mol. The compound is also known by several other names, including p-Thioxane and 1-Oxa-4-thiacyclohexane . The presence of both sulfur and oxygen in its ring structure contributes to its distinctive chemical properties, making it an interesting subject of study in organic chemistry.

Due to its reactive sulfur atom. Notably, it can undergo eliminative ring fission, which has been observed when treated with lithium diisopropylamide, leading to the formation of 2-vinylthioethanol . Additionally, the compound can be involved in cyclization reactions where it forms oxathianones or undergoes oxidation processes to yield sulfone derivatives .

Key Reactions:

  • Eliminative Ring Fission: Produces 2-vinylthioethanol.
  • Cyclization Reactions: Can yield alkylated oxathianones.
  • Oxidation Reactions: Converts to sulfone derivatives.

Research indicates that 1,4-oxathiane derivatives exhibit biological activity, particularly in the realm of medicinal chemistry. Some studies have explored their potential as muscarinic agonists, which are compounds that can activate muscarinic acetylcholine receptors, playing a crucial role in various physiological processes . The biological implications of these compounds suggest potential therapeutic applications, although further research is needed to fully elucidate their mechanisms of action.

The synthesis of 1,4-oxathiane can be achieved through several methods:

  • Cyclization from Epoxides: One common method involves the reaction of epoxides with thiols or sulfides under acidic or basic conditions, leading to the formation of the oxathiane ring .
  • Multicomponent Reactions: Recent studies have demonstrated the use of multicomponent reactions involving carbon disulfide and nitromethane to produce functionalized 1,4-oxathiane derivatives under microwave irradiation .
  • Alkylation Procedures: Various alkylating agents can be employed to modify the oxathiane structure, allowing for the introduction of different substituents on the ring .

1,4-Oxathiane and its derivatives find applications in various fields:

  • Medicinal Chemistry: Due to their biological activity, they are explored as potential drug candidates.
  • Materials Science: Used in the synthesis of nanostructured materials like zinc oxide nanowires .
  • Organic Synthesis: Serve as intermediates in the synthesis of more complex organic compounds.

Studies involving 1,4-oxathiane often focus on its interactions with other chemical species. For instance, its coordination with metal halides has been investigated, revealing that the oxathiane ring coordinates through sulfur rather than oxygen . This characteristic influences its reactivity and potential applications in catalysis and material science.

Several compounds share structural similarities with 1,4-oxathiane. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,3-OxathiolaneCyclic etherContains two sulfur atoms; more reactive
1,3-DioxaneCyclic etherContains two oxygen atoms; less reactive
1,4-OxathiinCyclic compoundContains additional carbon substituents
2-ThioxaneCyclic compoundSimilar sulfur-containing structure

Uniqueness of 1,4-Oxathiane:

  • The combination of one sulfur and one oxygen atom within a six-membered ring gives it distinct chemical properties compared to other similar compounds.
  • Its ability to undergo specific reactions like eliminative ring fission sets it apart from closely related cyclic ethers.

Traditional Synthesis Approaches

Cyclic Ether Formation via Halogenated Ether and Sulfide Reactions

The classical synthesis of 1,4-oxathiane involves the reaction of halogenated ethers with sulfides. For example, dichlorodiethyl ether reacts with sodium sulfide in a glycol-water solvent system (e.g., diethylene glycol) at 80–180°C, yielding 1,4-oxathiane with over 84% efficiency. This method minimizes byproducts like 1,4-dithiane, which forms when ethylene glycol or ethylene oxide reacts with hydrogen sulfide. The use of high-boiling glycol solvents (e.g., triethylene glycol) enhances reaction control and simplifies product recovery.

Oxidation to Sulfone Derivatives

1,4-Oxathiane undergoes selective oxidation to form sulfoxide (C$$4$$H$$8$$O$$2$$S) and sulfone (C$$4$$H$$8$$O$$3$$S) derivatives. Treatment with sodium periodate or calcium hypochlorite yields the sulfoxide, while stronger oxidants like hydrogen peroxide produce the sulfone. Calorimetric studies reveal that 1,4-oxathiane sulfone is thermodynamically more stable than its 1,3-isomer due to reduced electrostatic repulsion between oxygen atoms.

Modern Catalytic and One-Pot Reactions

Multicomponent Reactions Involving Nitromethane and Isothiocyanates

Recent advances employ one-pot multicomponent reactions. For instance, nitromethane, carbon disulfide, and oxiranes react under microwave irradiation in water with triethylamine to yield functionalized 1,4-oxathiane-3-thiones (e.g., 2-(4-methoxyphenyl)-1,4-oxathiane-3-thione) in 85–92% yields. Similarly, K$$2$$CO$$3$$-catalyzed reactions of nitromethane, isothiocyanates, and epoxides in DMF at 60°C produce 1,4-oxathiane derivatives efficiently.

Microwave-Assisted Synthesis of Functionalized Derivatives

Microwave irradiation significantly accelerates reaction kinetics. A protocol combining nitromethane, oxiranes, and carbon disulfide achieves full conversion within 20 minutes, compared to 12 hours under conventional heating. This method is favored for its scalability and compatibility with sensitive functional groups like hydroxyl and alkynes.

Industrial-Scale Production and Process Optimization

Solvent Systems and High-Boiling Glycol Media

Industrial synthesis prioritizes solvent systems that balance reactivity and cost. A 1:1 mixture of water and diethylene glycol optimizes the reaction of sodium sulfide with dichlorodiethyl ether, enabling reflux at 95–110°C without side reactions. Glycols enhance sulfide solubility, while water moderates temperature, ensuring high yields (Table 1).

Table 1: Solvent Systems for 1,4-Oxathiane Synthesis

Solvent CompositionTemperature Range (°C)Yield (%)Byproduct Formation
Diethylene glycol/H$$_2$$O (1:1)95–11084–92<5%
Triethylene glycol/H$$_2$$O (1:1)80–18078–8810–15%
Ethanol60–8050–5530–40%

Recovery and Purification Strategies

Post-synthesis, 1,4-oxathiane is isolated via fractional distillation or crystallization. The sulfone derivative (CAS 107-61-9) is purified using silica gel chromatography (petroleum ether:ethyl acetate = 10:1). Industrial plants employ continuous distillation columns to separate 1,4-oxathiane from dithiane byproducts, achieving >95% purity.

XLogP3

0.5

Boiling Point

147.0 °C

UNII

2X66H33V2V

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

15980-15-1

Wikipedia

1,4-Oxathiane

General Manufacturing Information

1,4-Oxathiane: ACTIVE

Dates

Modify: 2023-08-15

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